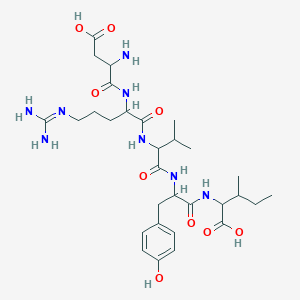
Angiotensin I/II (1-5)
Vue d'ensemble
Description
Angiotensin I/II (1-5) is a useful research compound. Its molecular formula is C30H48N8O9 and its molecular weight is 664.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Angiotensin I/II (1-5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiotensin I/II (1-5) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neovascularization and Cell Growth : Angiotensin II (ANG II) is known to induce neovascularization in experimental systems, favoring cell growth and differentiation through its receptors types 1 and 2 (Escobar, Rodríguez-Reyna, Arrieta, & Sotelo, 2004).
Hypertension and Cardiovascular Diseases : ANG II plays a crucial role in the development of atherosclerosis, myocardial infarction, vascular and myocardial remodeling, and congestive heart failure. This implicates its significance in the pathophysiology of cardiovascular diseases (Nickenig & Harrison, 2002).
Pharmacological Manipulation : The pharmacological manipulation of the renin-angiotensin system (RAS), which includes ANG II, can improve clinical outcomes in patients with cardiovascular disease (Givertz, 2001).
Blood Pressure Regulation : Angiotensin II receptors, particularly AT(1) and AT(2), play a major role in regulating blood pressure and cardiovascular homeostasis (Dinh, Frauman, Johnston, & Fabiani, 2001).
Therapeutic Implications : Angiotensin receptor antagonists (AIIAs/ARBs) have beneficial effects in patients with hypertension, heart failure, diabetic nephropathy, and post-myocardial infarction, highlighting the therapeutic importance of targeting ANG II pathways (Ferrario, 2006).
Vascular and Myocardial Remodeling : ANG II is involved in vascular remodeling in hypertension and contributes to cardiovascular effects of ACE-inhibitors and AT1-receptor-blockers, both in experimental conditions and in humans (Marchesi, Paradis, & Schiffrin, 2008; Schindler, Bramlage, Kirch, & Ferrario, 2007).
Cardiac Function : ANG II synthesized in the myocardium may be crucial in regulating cardiac function and is mitogenic in neonatal rat cardiac fibroblasts, indicating its role in cardiac hypertrophy (Dostal, Rothblum, Conrad, Cooper, & Baker, 1992; Schorb, Booz, Dostal, Conrad, Chang, & Baker, 1993).
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O9/c1-5-16(4)24(29(46)47)38-27(44)21(13-17-8-10-18(39)11-9-17)36-28(45)23(15(2)3)37-26(43)20(7-6-12-34-30(32)33)35-25(42)19(31)14-22(40)41/h8-11,15-16,19-21,23-24,39H,5-7,12-14,31H2,1-4H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H,40,41)(H,46,47)(H4,32,33,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPBVMCAVNABKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10,16-diiodo-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8192747.png)
![1-((11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B8192753.png)
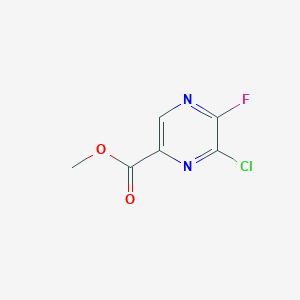
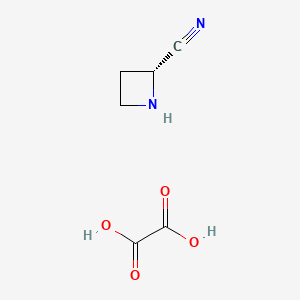
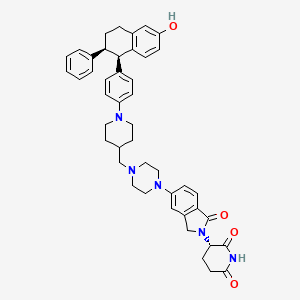




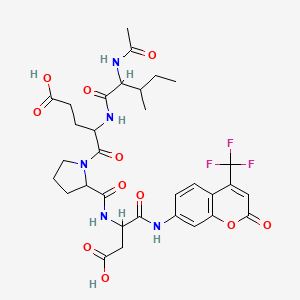
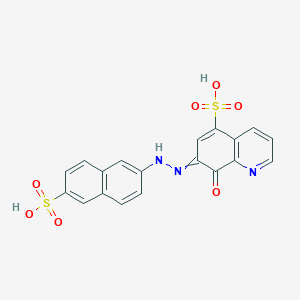

![1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide](/img/structure/B8192841.png)